克林巴唑-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

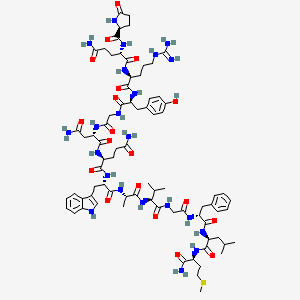

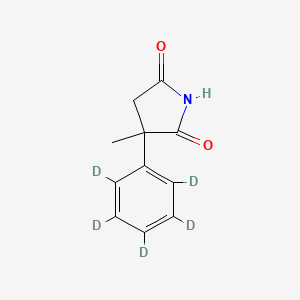

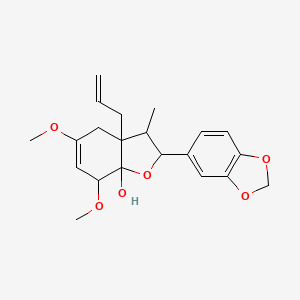

Climbazole-d4 is an internal standard for the quantification of climbazole . It’s an imidazole antifungal that inhibits the growth of C. albicans and various strains of M. pachydermatis .

Molecular Structure Analysis

The molecular formula of Climbazole-d4 is C15H13ClD4N2O2 . The formal name is 1-(4-chlorophenoxy-2,3,5,6-d4)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one .Physical And Chemical Properties Analysis

Climbazole-d4 is a solid with a molecular weight of 296.78 g/mol . Its solubility is reported in chloroform and sparingly in methanol .科学研究应用

斑马鱼的转录反应:克林巴唑暴露会影响斑马鱼胚胎和幼虫,特别是下调昼夜节律和类固醇生成相关基因。它还影响参与炎症、氧化应激、卵母细胞成熟和性分化的基因。这表明克林巴唑对水生生物具有潜在的环境风险 (Zhang 等人,2019 年)。

生态毒性评估:克林巴唑是一种去屑洗发水中的一种成分,可以通过废水进入环境,对水生和陆地生态系统中的初级生产者有毒。它的生态毒性与其他脱甲基酶抑制剂 (DMI) Fungicides (Richter 等人,2013 年)。

紫外/氯过程降解:与单独的紫外光解和氯化相比,紫外/氯过程增强了克林巴唑的降解。这一发现表明在水处理过程中去除克林巴唑的潜在方法 (Cai 等人,2019 年)。

与淡水藻类的相互作用:克林巴唑与淡水微藻斜生栅藻相互作用,影响其生长和叶绿素含量。藻类可以从环境中显着去除克林巴唑,突出了其在处理克林巴唑污染中的潜在作用 (Pan 等人,2018 年)。

斑马鱼的氧化应激和性激素失衡:长期接触克林巴唑会导致氧化应激并破坏雄性斑马鱼的性激素平衡,影响生殖功能。这项研究有助于了解克林巴唑对水生生物的生殖毒性 (Liao 等人,2021 年)。

归趋建模和风险评估:使用多媒体逸度模型评估了克林巴唑在中国环境中的归趋。研究发现某些河流盆地的浓度很高,表明存在潜在的环境风险 (Zhang 等人,2015 年)。

遗传毒性评估:评估了克林巴唑的遗传毒性,发现它通常是非遗传毒性的,与其他唑类抗真菌剂一致。这支持其对人类使用的安全性 (Pérez-Rivera 等人,2009 年)。

固相萃取方法:一项研究开发了一种从环境水样中有效提取克林巴唑的方法,证明了其在监测水质中的应用 (Sun 等人,2019 年)。

作用机制

Target of Action

Climbazole-d4 is the deuterium labeled version of Climbazole . Climbazole is a topical antifungal agent commonly used in the treatment of human fungal skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown a high in vitro and in vivo efficacy against Malassezia spp. , which appear to play an important role in the pathogenesis of dandruff . Therefore, the primary target of Climbazole-d4 is likely to be the same.

Mode of Action

Climbazole is known to inhibit the growth of Malassezia spp. , which are yeast-like fungi. The inhibition of these fungi helps in the treatment of dandruff and other related conditions.

Biochemical Pathways

Climbazole, the parent compound, is known to be a potent inducer ofrat hepatic cytochrome P450 . Cytochrome P450 enzymes play a crucial role in the metabolism of various substances, including drugs and toxins. Therefore, Climbazole-d4 might also influence these enzymes and related biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a drug can be influenced by the presence of deuterium . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Therefore, Climbazole-d4 might have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to Climbazole.

Result of Action

The result of Climbazole-d4 action would be the inhibition of the growth of Malassezia spp. . This would lead to a reduction in the symptoms of conditions like dandruff, seborrhoeic dermatitis, and eczema.

安全和危害

属性

IUPAC Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/i4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGWHBOCFMBLP-UGWFXTGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C(=O)C(C)(C)C)N2C=CN=C2)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675772 |

Source

|

| Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Climbazole-d4 | |

CAS RN |

1185117-79-6 |

Source

|

| Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)